molecular formula C13H20ClNO B1472041 (tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride CAS No. 1864062-15-6

(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride

Cat. No.: B1472041
CAS No.: 1864062-15-6
M. Wt: 241.76 g/mol
InChI Key: WCCCUSUPVXCMFH-UHFFFAOYSA-N
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Description

(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride is a versatile compound used in various scientific research fields. It is known for its applications in drug synthesis and organic chemistry reactions. This compound combines the structural features of tetrahydro-2H-pyran and p-tolyl groups, making it a valuable intermediate in the synthesis of more complex molecules.

Scientific Research Applications

(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in drug discovery and development, particularly in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Safety and Hazards

“(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride” may cause severe skin burns and eye damage. It is also harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives in high yield and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate. These catalysts facilitate the intramolecular additions of hydroxyl or carboxyl groups to olefins under mild conditions, producing cyclic ethers or lactones in good yields .

Chemical Reactions Analysis

Types of Reactions

(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Spiropyrans: These compounds have photochromic properties and can switch between different isomers under UV or visible light.

    2H-Pyrans: These compounds share the tetrahydro-2H-pyran ring structure and are used in similar synthetic applications.

Uniqueness

(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride is unique due to its combination of the tetrahydro-2H-pyran ring and the p-tolyl group, which imparts specific chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various research applications.

Properties

IUPAC Name

(4-methylphenyl)-(oxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12;/h2-5,12-13H,6-9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCCUSUPVXCMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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